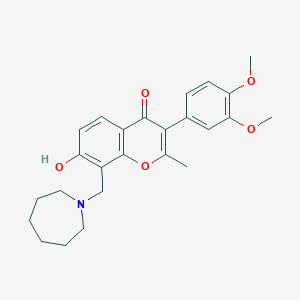![molecular formula C12H10F2N4O B2385634 N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide CAS No. 2196448-32-3](/img/structure/B2385634.png)
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is highly selective and specific in targeting a specific protein that is involved in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit a specific protein that is involved in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases. The selective inhibition of this protein by this compound has the potential to provide a new avenue for the development of targeted therapies for these diseases.
Wirkmechanismus
The mechanism of action of N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide involves the selective inhibition of a specific protein. This protein is involved in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases. By inhibiting this protein, this compound has the potential to provide a new avenue for the development of targeted therapies for these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to selectively inhibit a specific protein that is involved in various physiological and pathological processes, including cancer, inflammation, and autoimmune diseases. The selective inhibition of this protein by this compound has the potential to provide a new avenue for the development of targeted therapies for these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide has several advantages and limitations for lab experiments. The advantages include its high selectivity and specificity in targeting a specific protein, its potential therapeutic applications for various diseases, and its well-established synthesis method. The limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide. These include further studies to determine its efficacy and safety in vivo, the development of new synthetic methods to improve its yield and purity, and the identification of new therapeutic applications for this compound. Additionally, the potential use of this compound as a tool compound for studying the biology of the specific protein it targets could provide new insights into the pathological processes associated with various diseases.
Synthesemethoden
The synthesis method of N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide involves a series of chemical reactions. The starting material is 5-bromo-1-(difluoromethyl)-4-nitropyridin-2(1H)-one, which is reacted with 4-aminopyrazole in the presence of a base to form the intermediate product. The intermediate product is then reacted with propargylamine in the presence of a catalyst to yield the final product, this compound. This synthesis method has been optimized to produce high yields of pure compound.
Eigenschaften
IUPAC Name |
N-[5-(difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c1-2-10(19)17-9-7-16-18(11(9)12(13)14)8-3-5-15-6-4-8/h2-7,12H,1H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGOPVBQYCYRGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N(N=C1)C2=CC=NC=C2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


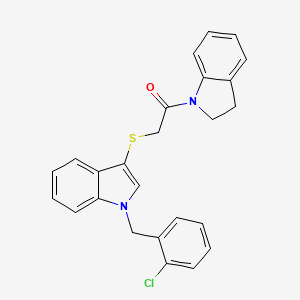
![3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride](/img/structure/B2385557.png)
![(3As,7aS)-6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B2385562.png)
![3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2385563.png)
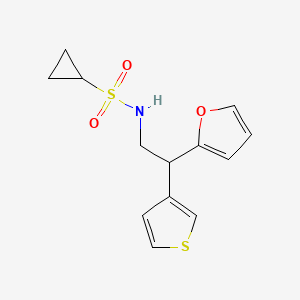
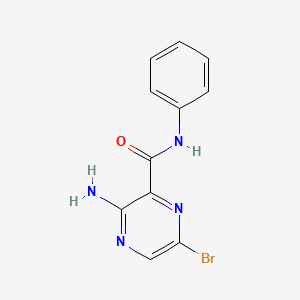
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2385566.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)
![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)
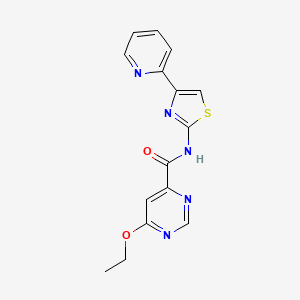
![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)
